molecular formula C28H27NO3S B1673890 L 674573 CAS No. 127481-29-2

L 674573

Cat. No.: B1673890
CAS No.: 127481-29-2
M. Wt: 457.6 g/mol
InChI Key: JOIXGLLMSDPZDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AZD-4769 involves several key steps:

Industrial Production Methods: : Industrial production of AZD-4769 would likely involve optimization of these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as purification steps like crystallization and chromatography .

Chemical Reactions Analysis

AZD-4769 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted quinoline derivatives .

Scientific Research Applications

AZD-4769 has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study EGFR antagonism and its effects on cellular signaling pathways.

    Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating neoplasms, particularly those overexpressing EGFR.

    Industry: Utilized in the development of new EGFR inhibitors and related compounds

Mechanism of Action

AZD-4769 exerts its effects by antagonizing the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. By blocking EGFR, AZD-4769 induces apoptosis and inhibits the growth of cancer cells .

Molecular Targets and Pathways

Comparison with Similar Compounds

AZD-4769 can be compared with other EGFR antagonists such as:

Uniqueness

Similar Compounds

Properties

CAS No.

127481-29-2

Molecular Formula

C28H27NO3S

Molecular Weight

457.6 g/mol

IUPAC Name

2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid

InChI

InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31)

InChI Key

JOIXGLLMSDPZDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid
L 674573
L-674,573
L-674573

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the ester (Step III) in 20 mL of THF/MeOH (1:1) was added NaOH (6 mL, 1M). After 1 h at RT, the reaction was acidified with aqueous citric acid and the organic phase was partially evaporated. The solid was filtered off, washed with water and recrystallized from ethyl acetate/hexane to afford the title compound. m.p. 141°-143°.
Name
ester
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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